molecular formula C6H8ClN3O2 B1583074 2-Nitrophenylhydrazine Hydrochloride CAS No. 6293-87-4

2-Nitrophenylhydrazine Hydrochloride

Cat. No. B1583074
CAS RN: 6293-87-4
M. Wt: 189.6 g/mol
InChI Key: XCUBVSAYUSFHNN-UHFFFAOYSA-N
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Description

2-Nitrophenylhydrazine Hydrochloride, also known as NPH, is an organic compound containing nitro and hydrazine functional groups. It has a linear formula of O2NC6H4NHNH2 . The molecular weight is 189.6 g/mol .


Synthesis Analysis

In a study, 2-Nitrophenylhydrazine Hydrochloride was used to derivatize fatty acids and other carboxylic acids, aldehydes, and ketones, for improved retention properties on a RP column and for more sensitive UV detection .


Molecular Structure Analysis

The molecular formula of 2-Nitrophenylhydrazine Hydrochloride is C6H8ClN3O2 . The average mass is 189.600 Da and the monoisotopic mass is 189.030502 Da .


Chemical Reactions Analysis

2-Nitrophenylhydrazine Hydrochloride has been used in the field of proteomics. It has been used to derivatize peptides with two or more basic residues, including those with post-translational modifications (PTMs), such as methylation and phosphorylation . This process, known as NPHylation, significantly increases the hydrophobicity of the peptides, eliminates C-terminal rearrangement in all cases, and offers enhanced sensitivity in some cases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nitrophenylhydrazine Hydrochloride include a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, number of Rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume .

Mechanism of Action

Target of Action

The primary target of 2-Nitrophenylhydrazine Hydrochloride is peptides with two or more basic residues, including those with post-translational modifications (PTMs), such as methylation and phosphorylation . These peptides can be highly hydrophilic and are often difficult to be retained on a reversed-phase (RP) column .

Mode of Action

2-Nitrophenylhydrazine Hydrochloride interacts with its targets by derivatizing the carboxy group of these peptides, a process referred to as NPHylation . This interaction significantly increases the hydrophobicity of the peptides, eliminates C-terminal rearrangement in all cases, and offers enhanced sensitivity in some cases .

Biochemical Pathways

The biochemical pathways affected by 2-Nitrophenylhydrazine Hydrochloride involve the fragmentation of peptides. The CAD spectra of the resulting NPHylated peptides carry more sequence-specific ions due to significant reduction of sequence scrambling . This clearly demonstrates that the C-terminus has a profound effect on peptide fragmentation .

Result of Action

The molecular and cellular effects of 2-Nitrophenylhydrazine Hydrochloride’s action include increased hydrophobicity of peptides, elimination of C-terminal rearrangement, and enhanced sensitivity in some cases . Furthermore, the compound reduces sequence scrambling, which affects the fragmentation of peptides .

Action Environment

The action, efficacy, and stability of 2-Nitrophenylhydrazine Hydrochloride can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature could affect its stability and efficacy.

Safety and Hazards

The safety data sheet advises to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2-nitrophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4,8H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUBVSAYUSFHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971848
Record name 2-Nitrophenylhydrazine Hydrochloride
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Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6293-87-4, 56413-75-3
Record name Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1)
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Record name o-Nitrophenylhydrazine hydrochloride
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Record name 2-Nitrophenylhydrazine Hydrochloride
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Record name 2-Nitrophenylhydrazine Hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of 2-nitrophenylhydrazine hydrochloride in the context of these research papers?

A1: 2-Nitrophenylhydrazine hydrochloride is primarily used as a derivatizing agent for the detection and quantification of carboxylic acids. [, , , , , , , , ] This involves reacting the carboxylic acid with 2-nitrophenylhydrazine hydrochloride to form a colored acid hydrazide derivative, which can be detected using spectroscopic techniques like colorimetry or HPLC.

Q2: What types of carboxylic acids can be detected using 2-nitrophenylhydrazine hydrochloride?

A2: The research demonstrates its use in detecting a wide range of carboxylic acids, including:

  • Aliphatic acids: Such as acetic acid and stearic acid. []
  • Aromatic acids: Such as benzoic acid. []
  • Dicarboxylic acids: Such as citric acid. []
  • Fatty acids: Including saturated and unsaturated fatty acids from C10:0 to C22:6. [, , , ]
  • Pharmaceutical compounds: Containing carboxylic acid groups, such as non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid, mefenamic acid, niflumic acid, ketoprofen, ibuprofen, diclofenac sodium, and indomethacin, as well as ursodeoxycholic acid. [, ]

Q3: How does the derivatization reaction with 2-nitrophenylhydrazine hydrochloride work?

A3: The carboxylic acid reacts with 2-nitrophenylhydrazine hydrochloride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a base like pyridine. [, , ] This forms an acid hydrazide derivative. The reaction is typically carried out in an organic solvent like ethanol.

Q4: What are the advantages of using 2-nitrophenylhydrazine hydrochloride for carboxylic acid analysis?

A4: * Sensitivity: The resulting hydrazide derivatives exhibit intense colors, allowing for sensitive detection even at low concentrations. [, , ]* Versatility: It can be used to analyze a variety of carboxylic acids in different matrices, including biological samples, pharmaceutical formulations, and food products. [, , , , , ]* Compatibility with HPLC: The hydrazide derivatives are suitable for analysis by HPLC, allowing for separation and quantification of complex mixtures. [, , , ]

Q5: Are there limitations to using 2-nitrophenylhydrazine hydrochloride for carboxylic acid analysis?

A5: * Selectivity: While the method is effective for carboxylic acids, it may show reduced sensitivity for other compounds like amino acids, hydroxybenzoic acids, and aminobenzoic acids. []* Side Reactions: The research highlights potential side reactions, such as the formation of ethyl esters with certain carboxylic acids like salicylic acid during the derivatization process. [] This emphasizes the importance of optimizing reaction conditions and considering potential interferences.

Q6: Are there analytical methods specifically validated for using 2-nitrophenylhydrazine hydrochloride derivatives?

A6: Yes, researchers have developed and validated spectrophotometric and RP-HPLC-DAD methods for determining ursodeoxycholic acid by derivatizing it with 2-nitrophenylhydrazine hydrochloride. [] This involved optimizing parameters like reagent concentration, heating temperature, and time for the derivatization reaction, as well as selecting suitable chromatographic conditions for separation and detection.

Q7: Can this method be used to analyze fatty acid composition in biological samples?

A7: Yes, researchers have successfully applied this method to determine serum free fatty acid compositions. [] The direct derivatization method eliminates the need for complex isolation steps and provides a relatively simple and reproducible approach for analyzing fatty acid profiles in biological samples.

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